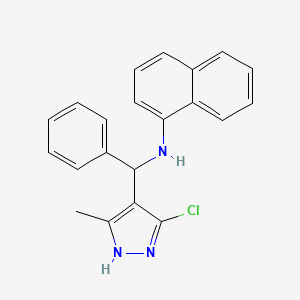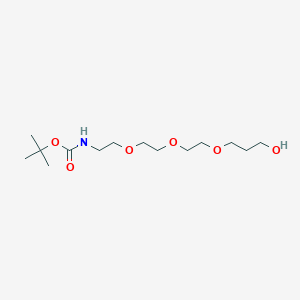
1-Fluoro-2-(4-(trifluoromethoxy)phenyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-(4-(trifluoromethoxy)phenyl)naphthalene is an organic compound with the molecular formula C17H10F4O It is characterized by the presence of a fluoro group and a trifluoromethoxy group attached to a naphthalene ring
Métodos De Preparación
The synthesis of 1-Fluoro-2-(4-(trifluoromethoxy)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex organic molecules.
Industrial production methods for this compound may involve similar coupling reactions, optimized for large-scale synthesis. The choice of reagents, solvents, and reaction conditions can be tailored to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-Fluoro-2-(4-(trifluoromethoxy)phenyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for synthesizing this compound and can also be used to modify it further.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Fluoro-2-(4-(trifluoromethoxy)phenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s potential biological activity is of interest for developing new pharmaceuticals. It may interact with specific molecular targets, leading to therapeutic effects.
Mecanismo De Acción
The mechanism by which 1-Fluoro-2-(4-(trifluoromethoxy)phenyl)naphthalene exerts its effects depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.
Comparación Con Compuestos Similares
1-Fluoro-2-(4-(trifluoromethoxy)phenyl)naphthalene can be compared to other fluorinated aromatic compounds, such as:
1-Fluoro-4-(2-(trifluoromethoxy)phenyl)naphthalene: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and applications.
Trifluoromethyl-substituted naphthalenes: These compounds share the trifluoromethyl group but differ in other substituents, affecting their overall properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
Conclusion
This compound is a compound of significant interest in various fields of research and industry
Propiedades
Fórmula molecular |
C17H10F4O |
|---|---|
Peso molecular |
306.25 g/mol |
Nombre IUPAC |
1-fluoro-2-[4-(trifluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4O/c18-16-14-4-2-1-3-11(14)7-10-15(16)12-5-8-13(9-6-12)22-17(19,20)21/h1-10H |
Clave InChI |
JCMRERSEGOWTHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2F)C3=CC=C(C=C3)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5'-(Trifluoromethyl)-[2,2'-bipyridin]-6-ol](/img/structure/B14774749.png)




![2'-Chloro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14774787.png)

![Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B14774800.png)



![2-amino-N-[(4-cyanophenyl)methyl]-3-methylbutanamide](/img/structure/B14774832.png)
